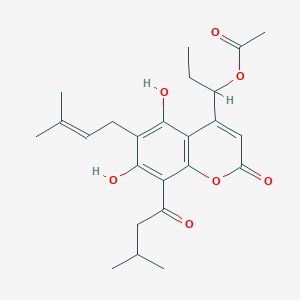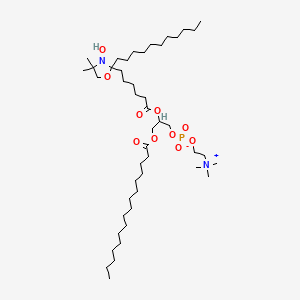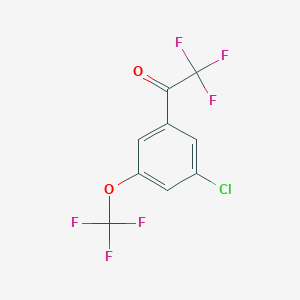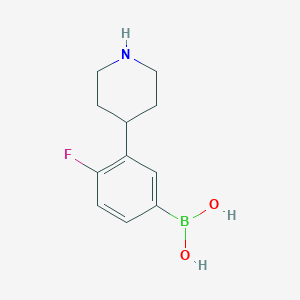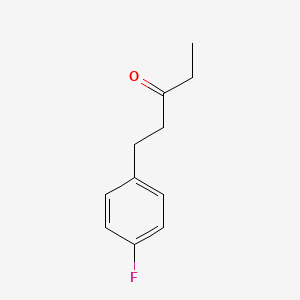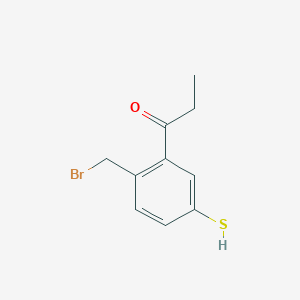
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a bromomethyl group and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and thiophenol.
Reaction Conditions: The key steps involve the formation of the bromomethyl group and the introduction of the mercapto group. This can be achieved through a series of reactions including bromination, thiolation, and subsequent coupling reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with other molecules.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This is particularly relevant in medicinal chemistry, where it can inhibit or activate specific biological pathways.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-bromophenyl)propan-1-one and 1-(2-mercaptophenyl)propan-1-one share structural similarities but differ in their functional groups.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-10(12)9-5-8(13)4-3-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
NLDCVYRDAZUZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



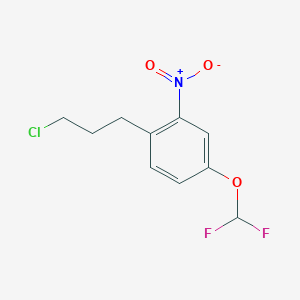
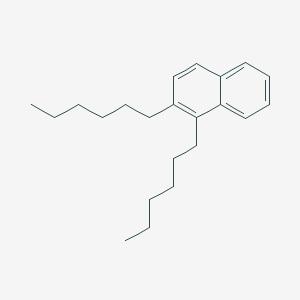
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
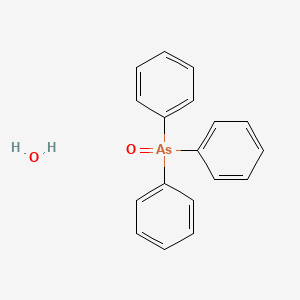
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
